![molecular formula C9H16FNO3 B6167866 tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate CAS No. 404385-37-1](/img/no-structure.png)

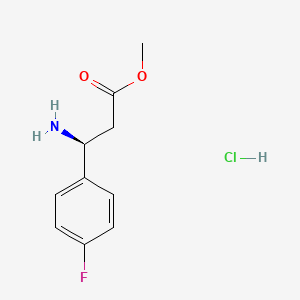

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are known for their very good chemical and proteolytic stability, ability to penetrate cell membranes, and resemblance to a peptide bond .

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines . These compounds can also be used as building blocks in organic synthesis, undergoing transformations such as lipase-catalyzed transesterification.

Physical And Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the crystalline structure of tert-butyl 4- (5- (3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to be monoclinic with specific unit cell parameters .

Mechanism of Action

Future Directions

Carbamates have received much attention due to their application in drug design and discovery. They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate involves the reaction of tert-butyl carbamate with 3-fluoro-4-hydroxybut-2-enal in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl carbamate", "3-fluoro-4-hydroxybut-2-enal", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent (e.g. dichloromethane) and add a catalytic amount of a base (e.g. triethylamine).", "Step 2: Slowly add 3-fluoro-4-hydroxybut-2-enal to the reaction mixture while stirring at room temperature.", "Step 3: Allow the reaction to proceed for several hours, monitoring the progress by TLC or other suitable analytical method.", "Step 4: Once the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or other suitable method to obtain tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate as a white solid." ] } | |

CAS RN |

404385-37-1 |

Product Name |

tert-butyl N-[(2Z)-3-fluoro-4-hydroxybut-2-en-1-yl]carbamate |

Molecular Formula |

C9H16FNO3 |

Molecular Weight |

205.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.